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Introduction
The Tumor Protein 63 (TP63), a member of the p53 family of transcription factors, is a master

regulator of epithelial development and differentiation.[1] Its isoforms, TAp63 and ΔNp63, play

distinct and sometimes opposing roles in cellular processes such as proliferation, apoptosis,

and stem cell maintenance. Dysregulation of TP63 has been implicated in various

developmental disorders and cancers, making it a critical target for therapeutic intervention.

Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a

powerful technique to identify the genome-wide binding sites of transcription factors like TP63.

This allows for the elucidation of its direct target genes and the regulatory networks it governs.

These application notes provide a detailed protocol for performing TP63 ChIP-seq and

analyzing the resulting data to identify target genes.

Signaling Pathways Involving TP63
TP63 is a central node in several signaling pathways that control cell fate and function. In

response to genotoxic stress, TP63 interacts with the TP53 pathway, often in a complex and

context-dependent manner, to regulate cell cycle arrest and apoptosis.[2] Furthermore, TP63

isoforms can physically and functionally interact with STAT proteins to coordinately regulate the
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expression of genes involved in cell-cycle control and stress response.[3] In the context of

cancer, particularly squamous cell carcinomas, ΔNp63 can act as an oncogene by driving

enhancer reprogramming and activating oncogenes such as MYC.
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Caption: Simplified TP63 Signaling Pathway.

Experimental Protocol: TP63 ChIP-seq
This protocol is optimized for the identification of TP63 binding sites in cultured human

keratinocytes.

I. Cell Culture and Cross-linking
Culture primary human neonatal foreskin keratinocytes (HFKs) to 80-90% confluency.

Add formaldehyde directly to the culture medium to a final concentration of 1%.

Incubate for 10 minutes at room temperature to cross-link proteins to DNA.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and

incubating for 5 minutes at room temperature.

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

Scrape the cells in PBS and pellet them by centrifugation. The cell pellet can be stored at

-80°C.

II. Chromatin Preparation
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease

inhibitors).

Dounce homogenize to release the nuclei.

Pellet the nuclei by centrifugation and resuspend in a shearing buffer (e.g., containing SDS

and EDTA).

Sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication

conditions should be determined empirically.

Centrifuge to pellet the cellular debris and collect the supernatant containing the sheared

chromatin.
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III. Immunoprecipitation
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.

Take an aliquot of the pre-cleared chromatin as the "input" control.

Incubate the remaining chromatin overnight at 4°C with a ChIP-validated anti-TP63 antibody

(e.g., Santa Cruz: 4A4).[1] A negative control immunoprecipitation should be performed with

a non-specific IgG antibody.

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-

specifically bound chromatin.

IV. Elution, Reverse Cross-linking, and DNA Purification
Elute the chromatin from the beads using an elution buffer (e.g., containing NaHCO3 and

SDS).

Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by

ethanol precipitation.

V. Library Preparation and Sequencing
Quantify the purified DNA.

Prepare the sequencing library using a standard library preparation kit for Illumina

sequencing, which includes end-repair, A-tailing, and adapter ligation.

Amplify the library by PCR.

Perform size selection of the library to obtain fragments of the desired size range.

Sequence the library on an Illumina platform.
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Data Analysis Workflow
The analysis of ChIP-seq data involves several computational steps to identify and

characterize TP63 binding sites.

Raw Sequencing Reads

Quality Control (FastQC)

Alignment to Reference Genome (e.g., Bowtie2)

Peak Calling (e.g., MACS2)

Peak Annotation Motif Discovery

Downstream Analysis
(Gene Ontology, Pathway Analysis)
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Caption: ChIP-seq Data Analysis Workflow.

Quantitative Data Presentation
The following tables provide examples of how to present quantitative data from a TP63 ChIP-

seq experiment.
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Table 1: Summary of TP63 ChIP-seq Peak Calling

Sample Total Reads
Mapped
Reads

Uniquely
Mapped
Reads

Number of
Peaks

FRiP Score

TP63 ChIP

Replicate 1
35,123,456

32,675,432

(93.0%)

29,876,543

(85.1%)
7,574 0.21

TP63 ChIP

Replicate 2
38,765,432

36,054,321

(93.0%)

33,123,456

(85.4%)
7,891 0.23

Input Control 40,987,654
38,123,456

(93.0%)

35,432,109

(86.4%)
152 0.02

FRiP (Fraction of Reads in Peaks) score is a quality metric indicating the percentage of reads

that fall into the called peaks.

Table 2: Top 10 TP63 Target Genes Identified by ChIP-
seq
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Gene Symbol Peak Location
Peak Score (-
log10(p-value))

Distance to
TSS

Putative
Function

KRT5 Intron 254.3 +5 kb Keratin synthesis

KRT14 Promoter 231.8 -1.2 kb Keratin synthesis

CDKN1A (p21) Promoter 198.5 -0.5 kb
Cell cycle

regulation

MDM2 Intron 176.2 +10 kb p53 regulation

BCL2 Enhancer 154.7 +50 kb
Apoptosis

regulation

JAG1 Intron 143.9 +25 kb Notch signaling

NOTCH1 Intron 132.1 +15 kb Notch signaling

PERP Promoter 125.6 -2.1 kb
Apoptosis, cell

adhesion

A_P2_ (TFAP2A) Intron 118.4 +8 kb
Transcription

factor

IRF6 Promoter 110.3 -3.5 kb
Interferon

regulation

TSS: Transcription Start Site

Table 3: qPCR Validation of TP63 Binding to Target Gene
Promoters
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Target Gene
Fold Enrichment over IgG
(Mean ± SEM)

p-value

KRT5 15.3 ± 1.2 < 0.001

KRT14 12.8 ± 0.9 < 0.001

CDKN1A 10.5 ± 0.7 < 0.01

MDM2 8.2 ± 0.6 < 0.01

Negative Control (Gene

Desert)
1.1 ± 0.2 > 0.05

Data represents the mean of three biological replicates. Statistical significance was determined

using a Student's t-test.[4]

Conclusion
This document provides a comprehensive guide for researchers interested in studying the

genomic targets of TP63 using ChIP-seq. The detailed protocol, data analysis workflow, and

examples of quantitative data presentation will facilitate the successful execution and

interpretation of TP63 ChIP-seq experiments. Understanding the gene regulatory networks

controlled by TP63 is crucial for advancing our knowledge of epithelial biology and developing

novel therapeutic strategies for TP63-related diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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